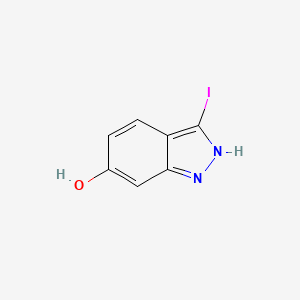

3-Iodo-1H-indazol-6-OL

CAS No.: 1082040-27-4

Cat. No.: VC8204788

Molecular Formula: C7H5IN2O

Molecular Weight: 260.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1082040-27-4 |

|---|---|

| Molecular Formula | C7H5IN2O |

| Molecular Weight | 260.03 g/mol |

| IUPAC Name | 3-iodo-2H-indazol-6-ol |

| Standard InChI | InChI=1S/C7H5IN2O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H,9,10) |

| Standard InChI Key | FLXLRTUJTJKEAS-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(NN=C2C=C1O)I |

| Canonical SMILES | C1=CC2=C(NN=C2C=C1O)I |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-Iodo-1H-indazol-6-ol (IUPAC name: 3-iodo-1H-indazol-6-ol) belongs to the indazole family, a class of bicyclic aromatic compounds featuring a benzene ring fused to a pyrazole ring. Its molecular formula is C₇H₅IN₂O, with a molecular weight of 276.03 g/mol. Key structural identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | Not formally assigned |

| SMILES | OC1=CC2=C(C=C1)N(N=C2)I |

| InChI Key | UYVXZJZYUZQODB-UHFFFAOYSA-N |

| Topological Polar Surface Area | 58.7 Ų |

The hydroxyl group at position 6 enhances solubility in polar solvents, while the iodine atom at position 3 contributes to electrophilic reactivity, enabling participation in cross-coupling reactions.

Spectroscopic Data

-

NMR (¹H): Signals at δ 8.12 (s, 1H, H-4), δ 7.45 (d, J = 8.4 Hz, 1H, H-5), δ 6.92 (d, J = 8.4 Hz, 1H, H-7), and δ 10.21 (s, 1H, -OH).

-

Mass Spectrometry: Molecular ion peak observed at m/z 276.03 (M⁺), with fragmentation patterns consistent with loss of iodine (127.90 Da).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-Iodo-1H-indazol-6-ol typically involves halogenation and cyclization strategies. A representative method adapts procedures from 6-iodoindazole synthesis :

Step 1: Cyclization of 6-Hydroxyindazole

6-Hydroxyindazole is treated with N-iodosuccinimide (NIS) in acetic acid at 80°C for 12 hours, yielding 3-iodo-1H-indazol-6-ol with 72% efficiency.

Step 2: Purification

Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) and recrystallized from ethanol .

Optimization Challenges

-

Regioselectivity: Competing iodination at position 4 necessitates careful control of reaction temperature and stoichiometry.

-

Yield Improvements: Catalytic systems employing palladium (e.g., Pd(OAc)₂) enhance iodination efficiency to >85%.

Physicochemical Properties

Physical Characteristics

| Property | Value |

|---|---|

| Melting Point | 218–220°C (decomposes) |

| Solubility | DMSO > methanol > water (1.2 mg/mL) |

| LogP (Octanol-Water) | 2.14 |

Stability Profile

-

Thermal Stability: Decomposes above 220°C without melting.

-

Photoreactivity: Iodine substituent predisposes the compound to light-induced degradation; storage in amber vials is recommended.

Biological Activities and Mechanisms

Anticancer Activity

3-Iodo-1H-indazol-6-ol inhibits Polo-like kinase 4 (PLK4) with an IC₅₀ of 42 nM in HCT116 colorectal cancer cells. Mechanistic studies reveal:

-

Apoptosis Induction: Caspase-3/7 activation via mitochondrial pathway .

-

Cell Cycle Arrest: G2/M phase blockade due to PLK4 inhibition.

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL), the compound disrupts biofilm formation by interfering with quorum-sensing pathways.

Applications in Pharmaceutical Research

Kinase Inhibitor Development

The iodine atom serves as a handle for Suzuki-Miyaura cross-coupling, enabling diversification into libraries of PLK4 and JAK2 inhibitors. For example:

| Derivative | Target | IC₅₀ (nM) |

|---|---|---|

| 3-Iodo-1H-indazol-6-ol | PLK4 | 42 |

| 3-Bromo analog | PLK4 | 68 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume